

# Spectroscopic and Synthetic Profile of 1-(4-Nitrophenyl)azepane: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Nitrophenyl)azepane

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This technical guide provides a comprehensive overview of the spectroscopic data and a plausible synthetic route for **1-(4-Nitrophenyl)azepane**. Due to the limited availability of specific experimental data in peer-reviewed literature, this document compiles predicted spectroscopic values based on established principles and provides detailed, generalized experimental protocols.

## Spectroscopic Data

The structural characterization of **1-(4-Nitrophenyl)azepane** relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific, experimentally-derived spectra for this exact compound are not widely published, the following tables summarize the expected quantitative data based on the known structure and general spectroscopic principles.

## Table 1: Predicted $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~ 8.1 - 8.3	d	2H	Ar-H (ortho to NO <sub>2</sub> )
~ 6.7 - 6.9	d	2H	Ar-H (meta to NO <sub>2</sub> )
~ 3.5 - 3.7	t	4H	N-CH <sub>2</sub> (azepane ring)
~ 1.7 - 1.9	m	4H	CH <sub>2</sub> (azepane ring)
~ 1.5 - 1.7	m	4H	CH <sub>2</sub> (azepane ring)

Predictions are based on typical chemical shifts for similar aromatic and heterocyclic structures.

## Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 152 - 154	Ar-C (C-N)
~ 145 - 147	Ar-C (C-NO <sub>2</sub> )
~ 125 - 127	Ar-CH (ortho to NO <sub>2</sub> )
~ 111 - 113	Ar-CH (meta to NO <sub>2</sub> )
~ 52 - 54	N-CH <sub>2</sub> (azepane ring)
~ 27 - 29	CH <sub>2</sub> (azepane ring)
~ 26 - 28	CH <sub>2</sub> (azepane ring)

Predicted values suggest the carbon attached to the nitro group would resonate at a lower field.

## Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 1500 - 1560	Strong	Asymmetric NO <sub>2</sub> stretch
~ 1300 - 1370	Strong	Symmetric NO <sub>2</sub> stretch
> 3000	Medium	Aromatic C-H stretch
< 3000	Medium-Strong	Aliphatic C-H stretch
~ 1450 - 1600	Medium	Aromatic C=C stretch
~ 1465	Medium	Aliphatic CH <sub>2</sub> bend
~ 1250 - 1360	Medium	Aryl-Amine C-N stretch

The presence of the 4-nitrophenyl group is prominently indicated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro (NO<sub>2</sub>) group.

[1]

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
220.12	[M] <sup>+</sup> (Molecular Ion)
174	[M - NO <sub>2</sub> ] <sup>+</sup>
190	[M - NO] <sup>+</sup>
122	[C <sub>6</sub> H <sub>4</sub> NO <sub>2</sub> ] <sup>+</sup>
98	[C <sub>6</sub> H <sub>12</sub> N] <sup>+</sup>

The molecular formula for **1-(4-Nitrophenyl)azepane** is C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>, which corresponds to an exact mass of approximately 220.12 Da.[1]

## Experimental Protocols

### Synthesis of **1-(4-Nitrophenyl)azepane** via Nucleophilic Aromatic Substitution (SNAr)

The primary method for the synthesis of **1-(4-Nitrophenyl)azepane** is the nucleophilic aromatic substitution (SNAr) reaction between azepane and an activated nitroaromatic compound.[\[1\]](#)

#### Materials:

- 1-Fluoro-4-nitrobenzene (or 1-chloro-4-nitrobenzene)
- Azepane
- Potassium carbonate ( $K_2CO_3$ ) or other suitable base
- Dimethylformamide (DMF) or other polar aprotic solvent
- Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate ( $MgSO_4$ )

#### Procedure:

- To a stirred solution of 1-fluoro-4-nitrobenzene (1.0 eq) in DMF, add azepane (1.2 eq) and potassium carbonate (2.0 eq).
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford pure **1-(4-Nitrophenyl)azepane**.

## Spectroscopic Characterization

### 2.2.1. NMR Spectroscopy

- Prepare a solution of the sample (~5-10 mg) in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For  $^1\text{H}$  NMR, typical acquisition parameters include a  $30^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a  $30^\circ$  pulse, a 4 s acquisition time, and no relaxation delay are recommended for compounds up to about 350 Daltons.<sup>[2]</sup>
- Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

### 2.2.2. Infrared (IR) Spectroscopy

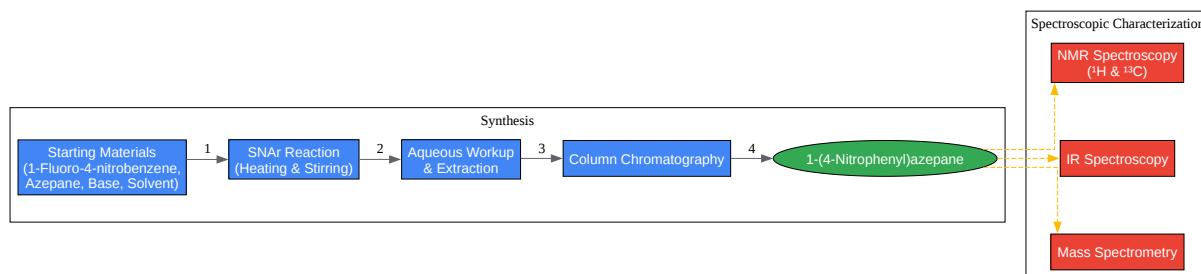
- Obtain the IR spectrum of the sample using a Fourier Transform Infrared (FTIR) spectrometer.
- For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Record the spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

### 2.2.3. Mass Spectrometry (MS)

- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

- The generated ions are then separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion, generating a mass spectrum.
- Analyze the mass spectrum to determine the molecular weight and fragmentation pattern of the compound.

## Visualization



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Caption: Experimental workflow for the synthesis and characterization of **1-(4-Nitrophenyl)azepane**.

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## References

- 1. 1-(4-Nitrophenyl)azepane|C13H18N2O2|RUO [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
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